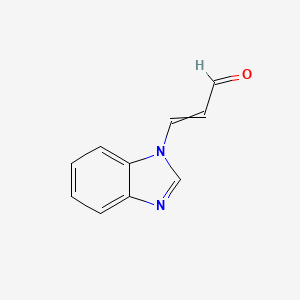
2-Propenal, 3-(1H-benzimidazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenal, 3-(1H-benzimidazol-1-yl)- is an organic compound with the molecular formula C10H8N2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which combines the properties of both propenal and benzimidazole, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-(1H-benzimidazol-1-yl)- typically involves the reaction of benzimidazole with propenal under specific conditions. One common method is the condensation reaction between benzimidazole and acrolein (propenal) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Propenal, 3-(1H-benzimidazol-1-yl)- can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous flow reactors, and more efficient catalysts to increase the yield and purity of the compound. The industrial process also involves rigorous quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenal, 3-(1H-benzimidazol-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols or amines. Substitution reactions can result in various substituted benzimidazole derivatives.
Scientific Research Applications
2-Propenal, 3-(1H-benzimidazol-1-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Propenal, 3-(1H-benzimidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Propenal, 3-(1H-benzimidazol-1-yl)- can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, which lacks the propenal group.
2-Propenal, 3-(1H-imidazol-1-yl)-: A similar compound where the benzimidazole ring is replaced by an imidazole ring.
2-Propenal, 3-(1H-pyrimidin-1-yl)-: Another similar compound with a pyrimidine ring instead of benzimidazole.
The uniqueness of 2-Propenal, 3-(1H-benzimidazol-1-yl)- lies in its combined structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)prop-2-enal |
InChI |
InChI=1S/C10H8N2O/c13-7-3-6-12-8-11-9-4-1-2-5-10(9)12/h1-8H |
InChI Key |
JRQRDALOVBXOFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















